molecular formula C20H22N4O5S B5506714 MFCD07189530

MFCD07189530

カタログ番号: B5506714
分子量: 430.5 g/mol
InChIキー: MEOWWXXKJXSHOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MFCD07189530 is a chemical compound with a molecular formula of C₁₀H₁₅NO₂S and a molecular weight of 213.29 g/mol. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds, where aromatic rings are functionalized with sulfonamide groups under controlled conditions . Key physicochemical properties, such as moderate solubility in polar solvents (e.g., DMF, ethanol) and thermal stability up to 200°C, are inferred from structurally similar compounds .

特性

IUPAC Name

3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-11-16-19(30-17(11)18(21)26)23-10-24(20(16)27)9-15(25)22-7-6-12-4-5-13(28-2)14(8-12)29-3/h4-5,8,10H,6-7,9H2,1-3H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOWWXXKJXSHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189530 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of MFCD07189530 is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial methods often incorporate advanced techniques such as flow chemistry and microwave-assisted synthesis to enhance efficiency and reduce production time.

化学反応の分析

Types of Reactions

MFCD07189530 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving MFCD07189530 are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may be facilitated by the use of catalysts or specific temperature and pressure settings.

Major Products Formed

The major products formed from the reactions of MFCD07189530 depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups, enhancing the compound’s versatility.

科学的研究の応用

MFCD07189530 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.

    Medicine: MFCD07189530 is explored for its potential therapeutic properties, including its role in drug development and disease treatment.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用機序

The mechanism of action of MFCD07189530 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact mechanism depends on the context of its use, such as its role in a particular chemical reaction or biological process.

類似化合物との比較

Comparison with Similar Compounds

MFCD07189530 shares structural and functional similarities with two compounds: CAS 1022150-11-3 (a benzimidazole derivative) and CAS 1533-03-5 (a trifluoromethyl-substituted ketone). The comparison below highlights critical differences and similarities in their properties, synthesis, and applications.

Table 1: Comparative Analysis of MFCD07189530 and Analogous Compounds

Property MFCD07189530 CAS 1022150-11-3 CAS 1533-03-5
Molecular Formula C₁₀H₁₅NO₂S C₂₇H₃₀N₆O₃ C₁₀H₉F₃O
Molecular Weight 213.29 g/mol 486.57 g/mol 202.17 g/mol
Solubility 0.5–1.2 mg/mL (DMF) 0.687 mg/mL (water) 0.85 mg/mL (methanol)
Synthesis Method Nucleophilic substitution Condensation in DMF/K₂CO₃ Catalytic coupling in THF
Bioactivity Antimicrobial Kinase inhibition Antifungal
Similarity Score 0.89 (structural) 0.92 (functional)

Key Findings :

Structural Divergence :

  • MFCD07189530 features a sulfonamide core, while CAS 1022150-11-3 contains a benzimidazole ring system, and CAS 1533-03-5 includes a trifluoromethyl group. These structural differences influence their reactivity and target specificity .
  • The sulfonamide group in MFCD07189530 enhances hydrogen-bonding interactions, making it suitable for enzyme inhibition, whereas the trifluoromethyl group in CAS 1533-03-5 improves metabolic stability .

Synthetic Complexity :

  • MFCD07189530’s synthesis requires fewer steps (2–3 steps) compared to CAS 1022150-11-3 (5 steps), which involves multi-component condensation and purification via column chromatography .
  • CAS 1533-03-5 employs green chemistry principles, using recyclable catalysts (A-FGO), resulting in higher yields (98%) than MFCD07189530 (75–85%) .

Applications :

  • MFCD07189530 is primarily explored for antimicrobial applications, whereas CAS 1022150-11-3 is studied in oncology (kinase inhibition) and CAS 1533-03-5 in agrochemicals (antifungal agents) .

Research Implications and Limitations

  • Advantages of MFCD07189530 : Lower molecular weight and simpler synthesis make it cost-effective for large-scale production. Its sulfonamide core offers versatility in drug design .
  • Limitations: Limited solubility in aqueous media restricts its bioavailability, a challenge less pronounced in CAS 1533-03-5 due to fluorine’s lipophilicity .
  • Future Directions : Structural hybridization (e.g., incorporating trifluoromethyl groups into MFCD07189530’s scaffold) could enhance both solubility and bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。